molecular formula C9H16Cl3NO3S B3962226 4-[(5,5,5-trichloropentyl)sulfonyl]morpholine

4-[(5,5,5-trichloropentyl)sulfonyl]morpholine

Cat. No.: B3962226
M. Wt: 324.7 g/mol
InChI Key: JFILWIQGJTXCRU-UHFFFAOYSA-N
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Description

4-[(5,5,5-Trichloropentyl)sulfonyl]morpholine is a chemical compound of interest in research and development, particularly in medicinal and agrochemical chemistry. It features a morpholine ring linked to a 5,5,5-trichloropentyl chain via a sulfonyl group. The morpholine ring is a well-known privileged structure in drug design, often incorporated to fine-tune a molecule's physicochemical properties, bioavailability, and metabolic stability . Simultaneously, the sulfonamide functional group is a common pharmacophore found in compounds with diverse biological activities, including enzyme inhibition . Researchers can leverage this structure as a synthetic intermediate or as a core scaffold for generating novel compounds for biological screening. The presence of the electron-withdrawing sulfonyl group and the chlorine atoms can influence the compound's electronic distribution and its interaction with biological targets. The structural motif is analogous to other sulfonylmorpholine derivatives that have been explored as potential tyrosinase inhibitors , demonstrating how such compounds can be designed to interact with enzyme active sites . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(5,5,5-trichloropentylsulfonyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16Cl3NO3S/c10-9(11,12)3-1-2-8-17(14,15)13-4-6-16-7-5-13/h1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFILWIQGJTXCRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)CCCCC(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 5,5,5 Trichloropentyl Sulfonyl Morpholine and Analogues

Strategies for Carbon-Sulfur Bond Formation in Sulfone Synthesis

The formation of the carbon-sulfur bond is a fundamental step in the synthesis of sulfones and their derivatives. mdpi.com These organosulfur compounds are valuable in various fields, including pharmaceuticals and materials science, due to the unique chemical properties imparted by the sulfonyl group. thieme-connect.com Several classical and modern strategies exist for forging this bond, providing pathways to the required sulfonyl precursors for the target molecule. thieme-connect.commdpi.com

One of the most common and traditional methods for preparing sulfones is the oxidation of precursor thioethers (sulfides). thieme-connect.comwikipedia.org This approach involves a two-step oxidation process where the sulfide (B99878) is first oxidized to a sulfoxide (B87167), which is then further oxidized to the sulfone. wikipedia.orglibretexts.org For the synthesis of 4-[(5,5,5-trichloropentyl)sulfonyl]morpholine, this would entail the oxidation of a hypothetical precursor, 4-[(5,5,5-trichloropentyl)thio]morpholine.

A wide array of oxidizing agents can be employed for this transformation, with the choice of reagent and reaction conditions determining the selectivity towards the sulfoxide or the fully oxidized sulfone. organic-chemistry.orgacsgcipr.org Common oxidants include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, and peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). libretexts.orgorganic-chemistry.org The use of urea-hydrogen peroxide is noted as an environmentally benign option that can directly convert sulfides to sulfones without significant formation of the sulfoxide intermediate. organic-chemistry.org The chemoselectivity can sometimes be controlled by reaction parameters; for instance, using O₂/air as the oxidant, temperature can be adjusted to favor either the sulfoxide or the sulfone. organic-chemistry.org

Thiols can also serve as starting materials. They can be oxidized to thiosulfonates, which are also precursors to sulfonyl derivatives. organic-chemistry.org The direct oxidation of thiols to sulfonyl chlorides, which are key intermediates, is also a viable pathway. ucl.ac.uk

Table 1: Common Oxidizing Systems for Sulfide to Sulfone Conversion

Oxidizing Agent/System Catalyst/Conditions Characteristics
Hydrogen Peroxide (H₂O₂) Niobium carbide Efficiently affords sulfones; catalyst is reusable. organic-chemistry.org
Hydrogen Peroxide (H₂O₂) Silica-based tungstate Selective oxidation at room temperature. organic-chemistry.orgorganic-chemistry.org
Hydrogen Peroxide (H₂O₂) / Triflic Acid - Versatile and tolerates sensitive functional groups. organic-chemistry.org
Urea-Hydrogen Peroxide / Phthalic Anhydride Ethyl acetate Metal-free, environmentally benign, directly yields sulfones. organic-chemistry.org
Selectfluor Eco-friendly H₂O as O-source Rapid and efficient oxidation at ambient temperature. organic-chemistry.orgorganic-chemistry.org

A highly convergent and widely utilized method for constructing sulfonamides, the functional group present in the target molecule, is the reaction of a sulfonyl halide with a primary or secondary amine. ucl.ac.uk This reaction involves a nucleophilic attack by the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl halide, leading to the displacement of the halide and the formation of a stable nitrogen-sulfur bond. acs.org

The reaction between morpholine (B109124), a secondary amine, and a sulfonyl chloride is a standard procedure for synthesizing N-sulfonylmorpholine derivatives. chemsociety.org.ng This transformation is typically carried out in the presence of a base to neutralize the hydrogen halide (e.g., HCl) that is formed as a byproduct. cbijournal.com Pyridine (B92270) is frequently used as both a solvent and a base, often leading to high yields. researchgate.netsemanticscholar.org Alternatively, the reaction can be performed in an aqueous basic medium or other inert solvents with an added base. researchgate.netsemanticscholar.org The reactivity can be influenced by the nature of the amine; weakly basic amines may react slowly, requiring specific conditions like the use of pyridine to achieve a reasonable yield. researchgate.netsemanticscholar.org

Table 2: Illustrative Conditions for Sulfonamide Formation

Amine Sulfonyl Chloride Base/Solvent Key Observations
Aniline Benzene sulfonyl chloride Pyridine Quantitative yield reported. cbijournal.com
Morpholine p-Toluenesulfonyl chloride Pyridine Successful synthesis of the corresponding sulfonamide. chemsociety.org.ng
o-Nitroaniline Benzene sulfonyl chloride Pyridine Pyridine is essential for high yields with weakly basic amines. semanticscholar.org

A critical precursor for the synthesis of the target molecule via this route is (5,5,5-trichloropentyl)sulfonyl chloride. The synthesis of such alkanesulfonyl chlorides can be achieved through several methods. A robust and modern approach involves the oxidative chlorosulfonation of S-alkyl isothiourea salts. organic-chemistry.org These salts are readily prepared from the corresponding alkyl halide (in this case, 1,1,1-trichloro-5-halopentane) and inexpensive thiourea. organic-chemistry.org The subsequent oxidation and chlorination step can be performed using reagents like N-chlorosuccinimide (NCS) or household bleach (sodium hypochlorite), offering a safe and environmentally friendly pathway. organic-chemistry.org Other reagents, such as sodium chlorite (B76162) (NaClO₂), also mediate this transformation effectively. organic-chemistry.org

An alternative, more classical route involves the oxidation of the corresponding thiol or disulfide with chlorine in an aqueous medium. ucl.ac.ukorgsyn.org

Recent advancements in organic synthesis have provided novel methods for introducing the sulfonyl group. thieme-connect.com Three-component reactions using sulfur dioxide surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), have emerged as a powerful strategy. thieme-connect.com These methods allow for the direct insertion of SO₂ and subsequent coupling with other components, offering an efficient route to sulfonyl-containing compounds. thieme-connect.comthieme-connect.com

Furthermore, photocatalysis has been employed to construct carbon-sulfur bonds under mild conditions, utilizing sources like sulfonyl halides or sodium sulfinates. thieme-connect.com Metal-catalyzed cross-coupling reactions and C-H functionalization techniques also represent modern strategies for sulfone synthesis, providing direct access to complex structures by activating otherwise inert C-H bonds for sulfonylation. thieme-connect.comresearchgate.net While powerful, the application of these advanced methods to a specific aliphatic target like this compound would depend on the availability of suitable precursors and the need to avoid harsher, traditional conditions.

Nucleophilic Substitution Reactions Involving Sulfonyl Halides

Construction and Functionalization of the Morpholine Ring

Morpholine is a privileged heterocyclic scaffold in medicinal chemistry, valued for its ability to improve the pharmacokinetic profiles of bioactive molecules. nih.gove3s-conferences.orge3s-conferences.org While morpholine is a readily available commercial chemical, understanding its synthesis is crucial for creating substituted analogues.

The construction of the morpholine ring is most commonly achieved through the cyclization of suitable precursors. A primary method involves the cyclization of N-substituted diethanolamines. e3s-conferences.org Another key strategy is the intramolecular cyclization of vicinal amino alcohols or their derivatives. researchgate.net Palladium-catalyzed carboamination reactions between a substituted ethanolamine (B43304) derivative and an aryl or alkenyl bromide have been developed to produce a wide array of enantiopure disubstituted morpholines. e3s-conferences.orgresearchgate.net These methods provide access to complex and specifically functionalized morpholine rings that can then be used in subsequent reactions, such as coupling with a sulfonyl chloride. e3s-conferences.org The functionalization of a pre-formed morpholine ring is also common, for example, through N-alkylation or N-arylation reactions to introduce various substituents onto the nitrogen atom. nih.govnih.gov

Ring-Closing Reactions for Morpholine Derivatives

The formation of the morpholine ring is a critical step in the synthesis of the target compound. Several intramolecular cyclization strategies have been developed to construct this six-membered heterocycle efficiently.

One prevalent method involves the intramolecular reductive etherification of amino alcohols. For instance, an indium(III)-catalyzed reaction can effectively construct various substituted morpholines with good to excellent yields and high diastereoselectivity. oup.com This method is compatible with a range of functional groups, which is a significant advantage in multi-step syntheses. oup.com

Another powerful approach is the intramolecular hydroalkoxylation of nitrogen-tethered alkenes, which can be mediated by catalysts like boron trifluoride etherate to yield morpholine derivatives. organic-chemistry.org Palladium-catalyzed carboamination is also a key strategy for synthesizing substituted morpholines, particularly for achieving specific stereoisomers. nih.gov This method allows for the construction of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. nih.gov

The SN2-type ring opening of activated aziridines with haloalcohols, followed by base-mediated intramolecular ring closure, offers a highly regio- and stereoselective route to substituted morpholines. nih.gov This strategy provides access to a variety of nonracemic morpholine derivatives in high yield and enantioselectivity. nih.gov

More recent developments include a one or two-step, redox-neutral protocol using ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide to convert 1,2-amino alcohols to morpholines. organic-chemistry.orgnih.gov This method is notable for its simplicity, high yield, and use of inexpensive reagents. organic-chemistry.orgnih.gov

Ring-Closing Strategy Key Reagents/Catalysts Advantages Reference
Intramolecular Reductive EtherificationIndium(III) catalystsGood to excellent yields, high diastereoselectivity, broad functional group compatibility oup.com
Intramolecular HydroalkoxylationBoron trifluoride etherateGood yields for nitrogen-tethered alkenes organic-chemistry.org
Palladium-Catalyzed CarboaminationPd(OAc)2, P(2-furyl)3, NaOtBuAccess to enantiopure cis-3,5-disubstituted morpholines nih.gov
Ring Opening of AziridinesLewis acid, baseHigh regio- and stereoselectivity, high yields nih.gov
Conversion of 1,2-Amino AlcoholsEthylene sulfate, tBuOKSimple, high-yielding, redox-neutral, inexpensive reagents organic-chemistry.orgnih.gov

Post-Synthetic Functionalization of Morpholine Nitrogen

Once the morpholine ring is formed, the next crucial step is the introduction of the sulfonyl group onto the nitrogen atom. This is typically achieved through sulfonylation of the secondary amine of the morpholine ring.

The reaction of morpholine with a sulfonyl chloride, such as 5,5,5-trichloropentanesulfonyl chloride, in the presence of a base, would be the most direct approach. The synthesis of various N-sulfonylmorpholine derivatives has been reported, demonstrating the feasibility of this transformation. chemsociety.org.ng For example, the reaction of morpholine with p-toluenesulfonyl chloride yields N-(4-(4-methylbenzene-1-sulfonyl)morpholine). chemsociety.org.ng

Metal-catalyzed N-arylation and related coupling reactions also represent a broad class of methods for functionalizing the morpholine nitrogen, although for the target compound, a direct sulfonylation is more relevant. bioengineer.org The choice of base and solvent is critical to ensure high yields and minimize side reactions.

Introduction of Halogenated Alkyl Chains

The 5,5,5-trichloropentyl moiety is a key feature of the target molecule. The synthesis of this halogenated alkyl chain and its subsequent incorporation into the final structure are critical considerations.

Strategies for Incorporating Trichloroalkyl Moieties

The synthesis of alkyl halides can be achieved through various methods, including the halogenation of alkanes. orgoreview.comunacademy.com Radical halogenation of alkanes can be initiated by light, but this method often leads to a mixture of products and can be difficult to control. orgoreview.comlibretexts.org A more controlled approach is the addition of hydrogen halides to alkenes, which follows Markovnikov's rule and can provide good yields of alkyl halides. orgoreview.com

For the specific 5,5,5-trichloropentyl group, a multi-step synthesis would likely be required, starting from a suitable precursor. One plausible route could involve the radical-initiated addition of a trichloromethyl source to a terminal alkene.

An alternative and more modern approach is the deformylative halogenation of aldehydes. researchgate.netnih.gov This visible-light-mediated protocol uses inexpensive and atom-economical halogen sources and exhibits excellent site selectivity and functional group tolerance. nih.gov

Once the 5,5,5-trichloropentylsulfonyl chloride is prepared, it can be reacted with morpholine as described in the previous section. The synthesis of sulfonyl chlorides can be achieved by treating sulfonic acids with chlorinating agents like thionyl chloride. chemsociety.org.ng

Stereochemical Control in Aliphatic Functionalization

While the target molecule itself does not possess a chiral center in the trichloropentyl chain, the principles of stereochemical control are paramount when considering the synthesis of more complex analogues. Stereochemical control in aliphatic C-H functionalization is a rapidly advancing area of organic synthesis. nih.govrsc.org

Strategies for achieving stereocontrol include substrate control, where existing stereocenters in the molecule direct the stereochemical outcome of a reaction, and auxiliary control, where a temporary chiral auxiliary is used to guide the reaction before being removed. youtube.com Dual catalysis systems, for instance combining photoredox and nickel catalysis, have been developed for the chemoselective functionalization of tertiary allylic C-H bonds with excellent diastereo- and enantioselectivity. researchgate.net

These advanced methods for stereochemical control could be applied to the synthesis of analogues of this compound bearing stereocenters in the aliphatic chain, allowing for the preparation of specific stereoisomers.

Convergent and Divergent Synthetic Routes

A divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a variety of different target molecules. This approach would be particularly useful for creating a library of analogues of this compound. For example, a common morpholine precursor could be reacted with a variety of different sulfonyl chlorides to generate a range of N-sulfonylmorpholine derivatives.

Step-Economy and Efficiency Considerations

Strategies to improve step-economy include the use of cascade reactions, where multiple bond-forming events occur in a single operation, and multicomponent reactions, where three or more reactants combine in a single step to form the product. rsc.org The combination of pot, atom, and step economy (PASE) is a key principle in green chemistry and sustainable synthesis. rsc.org

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound and its analogues is crucial for developing more sustainable and environmentally benign processes. indianchemicalsociety.com Key areas of focus include the choice of reagents, solvents, and reaction conditions to minimize waste and hazard. nih.govdergipark.org.tr

Alternative Chlorinating Agents: Traditional chlorination methods often employ hazardous reagents like elemental chlorine. nih.gov A greener alternative for the synthesis of the sulfonyl chloride intermediate could involve the use of trichloroisocyanuric acid (TCCA). ingentaconnect.com TCCA is a stable, solid reagent that is safer to handle and, upon reaction, produces cyanuric acid, which can be recycled. ingentaconnect.com

Solvent Selection: The use of chlorinated solvents such as dichloromethane (B109758) is common in sulfonamide synthesis but raises environmental concerns due to their volatility and toxicity. nih.gov Green chemistry encourages the use of more benign solvents. For the reaction of morpholine with the sulfonyl chloride, exploring greener solvent alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or even conducting the reaction in water, if feasible, would be a significant improvement. nih.gov The synthesis of sulfonamides in aqueous media has been reported to be successful, particularly when the product has low water solubility, allowing for easy isolation by filtration. acs.org

Catalysis: The development of catalytic methods can also contribute to a greener synthesis. While the reaction between a sulfonyl chloride and an amine is generally efficient, exploring catalytic approaches that could proceed under milder conditions or with higher atom economy would be beneficial.

The following table outlines some green chemistry considerations for the proposed synthetic steps.

Synthetic StepTraditional MethodGreen AlternativePrinciple(s) Addressed
Chlorination Elemental ChlorineTrichloroisocyanuric Acid (TCCA)Safer Reagents, Waste Reduction (recyclable byproduct) ingentaconnect.com
Sulfonamide Formation DichloromethaneWater, 2-MeTHFSafer Solvents nih.gov
Base TriethylamineSolid-supported baseEasier separation, Reduced waste

Total Synthesis and Scale-Up Considerations

The total synthesis of this compound on a larger scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility. nih.gov The transition from laboratory-scale synthesis to pilot plant or industrial production presents a unique set of challenges. researchgate.net

Process Safety: The synthesis of sulfonyl chlorides can be highly exothermic and may involve the evolution of corrosive gases like HCl. acs.org On a larger scale, efficient heat management is critical to prevent runaway reactions. acs.org The use of continuous flow reactors can offer significant advantages in this regard, providing better temperature control and safer handling of hazardous intermediates. nih.govresearchgate.net An automated continuous synthesis process for aryl sulfonyl chlorides has been developed, which improves safety and process consistency. nih.govresearchgate.net

Reagent and Solvent Handling: The handling of large quantities of corrosive reagents like chlorosulfonic acid or sulfuryl chloride requires specialized equipment and safety protocols. nih.govacs.org Similarly, the management of large volumes of organic solvents necessitates considerations for storage, transfer, and recovery to minimize environmental impact and ensure worker safety. nih.gov

Product Isolation and Purification: On a laboratory scale, purification is often achieved through chromatography. However, this method is generally not feasible for large-scale production. Developing a robust crystallization process for the final product is crucial for achieving high purity on a larger scale. The low solubility of sulfonyl chlorides in water has been advantageously used for their isolation by precipitation, which can be a scalable and environmentally friendly purification method. acs.org

Key Scale-Up Considerations:

ParameterLaboratory ScaleScale-Up ConsiderationRationale
Reaction Vessel Glass flaskGlass-lined or stainless steel reactorDurability and chemical resistance
Temperature Control Ice bath, heating mantleJacketed reactor with thermal fluidPrecise and uniform heat transfer acs.org
Reagent Addition Manual additionMetering pumps, flow reactorsControlled addition rate, improved safety nih.gov
Mixing Magnetic stirrerOverhead mechanical stirrerEfficient mixing in larger volumes
Work-up & Isolation Liquid-liquid extraction, chromatographyCrystallization, filtration, centrifugationScalable and cost-effective purification acs.org

By carefully addressing these chemical and engineering challenges, a safe, efficient, and scalable total synthesis of this compound and its analogues can be developed.

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Probes for Molecular Architecture

Spectroscopic methods offer a detailed view of the molecule's structural features, from the connectivity of its atoms to the orientation of its functional groups.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the stereochemistry and conformational dynamics of 4-[(5,5,5-trichloropentyl)sulfonyl]morpholine in solution. nih.govnih.govresearchgate.netmdpi.com The morpholine (B109124) ring typically adopts a chair conformation, and the orientation of the protons attached to the ring is highly dependent on this geometry.

In the ¹H NMR spectrum, the protons of the morpholine ring are expected to appear as distinct multiplets due to their diastereotopic nature. The protons on the carbons adjacent to the oxygen atom (H-2 and H-6) would likely resonate at a different chemical shift compared to the protons on the carbons adjacent to the nitrogen atom (H-3 and H-5). The coupling constants between adjacent axial and equatorial protons provide valuable information about the ring's conformation.

The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule, with the chemical shifts being influenced by the electronegativity of the neighboring atoms (oxygen, nitrogen, and the sulfonyl group). The carbons of the trichloropentyl chain would also exhibit characteristic signals, with the carbon bearing the three chlorine atoms being significantly downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Morpholine H-2, H-6~3.7-
Morpholine H-3, H-5~3.2-
Morpholine C-2, C-6-~66
Morpholine C-3, C-5-~46
Trichloropentyl CH₂SO₂~3.1~55
Trichloropentyl CH₂~1.8-2.0~22-30
Trichloropentyl CCl₃-~95

Note: These are predicted values based on analogous structures and may vary in experimental conditions.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. mdpi.comamericanpharmaceuticalreview.commdpi.comnih.govnih.gov For this compound, characteristic absorption bands would confirm the presence of the sulfonyl, morpholine, and trichloropentyl moieties.

The strong asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group are expected to appear in the range of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The C-S bond stretching would also be observable. The morpholine ring would exhibit C-O-C and C-N-C stretching vibrations. The C-H stretching and bending vibrations of the alkyl chain and the morpholine ring would also be present. The C-Cl stretching vibrations of the trichloropentyl group would be found in the fingerprint region.

Table 2: Key IR and Raman Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
SO₂ (Sulfonyl)Asymmetric Stretch1350 - 1300
SO₂ (Sulfonyl)Symmetric Stretch1160 - 1120
C-O-C (Morpholine)Stretch1115 - 1070
C-N (Morpholine)Stretch1140 - 1020
C-H (Alkyl)Stretch2960 - 2850
C-Cl (Trichloro)Stretch800 - 600

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound. core.ac.uknist.govresearchgate.netpreprints.org High-resolution mass spectrometry would provide the exact mass of the molecular ion, confirming its chemical formula.

The fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's connectivity. Common fragmentation pathways for this compound would likely involve cleavage of the C-S and S-N bonds. The loss of the morpholine ring or the trichloropentyl side chain would result in characteristic fragment ions. The isotopic pattern of the chlorine atoms (³⁵Cl and ³⁷Cl) would be a distinctive feature in the mass spectrum of fragments containing the trichloropentyl group.

Table 3: Expected Key Fragment Ions in the Mass Spectrum of this compound

m/zPossible Fragment
[M]+Molecular Ion
[M - C₄H₈NO]+Loss of Morpholine Ring
[M - C₅H₈Cl₃SO₂]+Loss of Trichloropentylsulfonyl Group
[C₄H₈NO]+Morpholine Cation
[C₅H₈Cl₃]+Trichloropentyl Cation

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. mdpi.comnih.govnih.gov For this compound, a single-crystal X-ray diffraction study would reveal the precise bond lengths, bond angles, and torsion angles within the molecule.

Conformational Dynamics and Energetics

The morpholine ring is not static and can undergo conformational changes, primarily ring puckering and inversion. nih.gov

The chair conformation is the most stable for the morpholine ring. acs.orgnih.gov However, it can interconvert between two chair forms through a higher-energy twist-boat intermediate. The energy barrier for this ring inversion is influenced by the substituent on the nitrogen atom. In the case of this compound, the bulky sulfonyl group would likely have a significant impact on the energetics of this process.

Computational modeling and variable-temperature NMR studies can be employed to investigate the dynamics of this ring inversion and to determine the relative populations of the different conformers. The preference for the substituent to be in an axial or equatorial position is also a key aspect of the conformational analysis. Generally, bulky substituents prefer the equatorial position to minimize steric hindrance. acs.org

Rotameric Preferences of the Sulfonyl Group and Trichloroalkyl Chain

The conformational preferences of this compound are primarily dictated by the rotational barriers around the sulfur-nitrogen (S-N) bond of the sulfonylmorpholine moiety and the carbon-carbon (C-C) bonds within the trichloropentyl chain. The interplay of steric hindrance and electronic effects governs the stability of the various possible rotamers.

The morpholine ring is expected to adopt a stable chair conformation, which minimizes torsional and angle strain. The sulfonyl group, being a bulky substituent, will have a significant impact on the conformational equilibrium. In related N,N-disubstituted sulfonamides, a substantial rotational barrier around the S-N bond has been observed, leading to distinct, slowly interconverting rotamers at room temperature. This restricted rotation is attributed to the partial double bond character of the S-N bond, arising from the delocalization of the nitrogen lone pair into the d-orbitals of the sulfur atom.

The orientation of the sulfonyl group relative to the morpholine ring is crucial. The most stable conformers are likely those in which the bulky trichloropentylsulfonyl group occupies a position that minimizes steric interactions with the morpholine ring protons. A staggered conformation, where the oxygen atoms of the sulfonyl group are not eclipsing the adjacent C-H bonds of the morpholine ring, would be energetically favored.

The trichloroalkyl chain, with its three bulky chlorine atoms at the terminal position, also exhibits distinct rotameric preferences. The rotation around the C-C bonds in the pentyl chain will be governed by the need to minimize steric repulsion. The most stable conformation of the alkyl chain is an extended, anti-periplanar (staggered) arrangement, which places the bulky trichloromethyl group and the sulfonylmorpholine moiety at the maximum possible distance from each other. Gauche conformations, where these groups are closer, would be higher in energy due to increased steric strain.

Rotational BondDihedral Angle (°)Relative Energy (kcal/mol)Description
S-N (Sulfonyl-Morpholine)~60 / 180 / 3000Staggered conformers are the most stable.
S-N (Sulfonyl-Morpholine)~0 / 120 / 240> 5Eclipsed conformers are significantly higher in energy due to steric hindrance.
C4-C5 (Trichloroalkyl Chain)1800The anti conformation, with the CCl3 group and the rest of the chain farthest apart, is the most stable.
C4-C5 (Trichloroalkyl Chain)±60~0.9Gauche conformations are less stable due to steric interactions between the CCl3 group and the alkyl chain.

Influence of Solvent and Temperature on Conformation

The conformational equilibrium of this compound is not static and can be influenced by the surrounding environment, specifically the solvent and temperature. These external factors can alter the relative energies of the different conformers and the rate of their interconversion.

Influence of Solvent:

Influence of Temperature:

Temperature has a direct impact on the conformational dynamics of this compound. As the temperature increases, the thermal energy of the molecule also increases, allowing it to overcome the rotational energy barriers more easily. This results in a faster rate of interconversion between different rotamers. In techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, this can lead to the coalescence of signals corresponding to different conformers at higher temperatures, as the spectrometer detects a time-averaged structure.

Furthermore, the relative populations of the conformers can also change with temperature. According to the Boltzmann distribution, at higher temperatures, the population of higher-energy conformers will increase. This means that conformations that are less stable at room temperature, such as gauche conformers of the trichloroalkyl chain, will be more populated at elevated temperatures. This increased conformational flexibility at higher temperatures can be an important factor in the molecule's reactivity and interactions.

ConditionEffect on ConformationExpected Outcome
Increasing Solvent PolarityStabilization of more polar conformers.Shift in the equilibrium towards conformers with a larger dipole moment.
Decreasing Solvent PolarityFavoring of less polar, potentially more compact conformers.Possible increase in the population of folded or gauche conformers of the alkyl chain.
Increasing TemperatureIncreased rate of interconversion between rotamers.Observation of averaged NMR spectra; increased population of higher-energy conformers.
Decreasing TemperatureSlower rate of interconversion; "freezing out" of individual conformers.Resolution of distinct signals for different conformers in NMR spectra.

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Sulfonyl Group

The sulfonyl group (R-SO₂-R') is a key functional group known for its general stability and electron-withdrawing nature. wikipedia.org In 4-[(5,5,5-trichloropentyl)sulfonyl]morpholine, it connects the morpholine (B109124) ring to the trichloropentyl chain. The sulfur atom is in its highest oxidation state (+6), making it highly electrophilic and susceptible to specific types of chemical reactions.

The sulfur atom of the sulfonyl group is electron-deficient due to the presence of two highly electronegative oxygen atoms, making it a target for nucleophiles. fiveable.mescispace.com However, sulfones are generally less reactive towards nucleophiles than related functional groups like sulfonyl chlorides. fiveable.me The reaction often requires harsh conditions or activation of the sulfonyl group.

Nucleophilic Attack: Strong nucleophiles can attack the sulfur center, potentially leading to the cleavage of either the S-N bond (releasing the morpholine anion) or the S-C bond (releasing the trichloropentyl carbanion). The feasibility of these reactions depends on the strength of the nucleophile and the stability of the potential leaving groups.

Electrophilic Activation: The reactivity of the sulfonyl group can be enhanced by electrophilic activation. Lewis acids can coordinate to the sulfonyl oxygens, which increases the positive charge on the sulfur atom and makes it more susceptible to nucleophilic attack. wikipedia.org Furthermore, the introduction of strong electron-withdrawing groups on the carbon or nitrogen attached to the sulfonyl moiety can also increase its electrophilicity. acs.org In the context of this compound, the trichloropentyl group already serves as an electron-withdrawing substituent, which slightly enhances the electrophilic character of the sulfur atom.

Table 1: Theoretical Nucleophilic Reactions at the Sulfonyl Center

Nucleophile Reagent Example Potential Product(s) Reaction Conditions
Hydroxide Sodium Hydroxide (NaOH) Morpholine & 5,5,5-trichloropentanesulfonic acid Vigorous (high temp/pressure)
Alkoxide Sodium Methoxide (NaOMe) Morpholine & Methyl 5,5,5-trichloropentanesulfonate Vigorous
Amine Ammonia (B1221849) (NH₃) N-(5,5,5-trichloropentyl)sulfonyl]amine & Morpholine High temperature/pressure

The reduction of sulfones, known as desulfonylation, involves the cleavage of a carbon-sulfur bond and its replacement with a carbon-hydrogen bond. wikipedia.org This transformation is a powerful tool in organic synthesis for removing the sulfonyl group after it has served its purpose. wikipedia.org Sulfones are generally resistant to reduction and require potent reducing agents. psu.edu

Common methods for the reduction of sulfones include:

Dissolving Metal Reductions: Reagents like sodium or lithium in liquid ammonia can reduce alkyl sulfones, although the strongly basic conditions can be a drawback. wikipedia.org

Metal Amalgams: Sodium amalgam (Na/Hg) and aluminum amalgam (Al/Hg) are frequently used for reductive desulfonylation. wikipedia.org The mechanism is believed to involve electron transfer to the sulfone, followed by fragmentation into a sulfinate anion and a carbon-centered radical. wikipedia.org

Hydride Reagents: While lithium aluminum hydride (LiAlH₄) alone is often ineffective, its combination with transition metal salts, such as titanium tetrachloride (TiCl₄), creates a highly effective system for the rapid reduction of sulfones to sulfides under milder conditions. psu.edu

Samarium(II) Iodide (SmI₂): This reagent is known for its ability to reduce α-keto sulfones and can also effect the reductive elimination of other functionalized sulfones. wikipedia.org

In the case of this compound, reductive cleavage would likely occur at the S-C bond, yielding morpholine and 1,1,1-trichloropentane, as the cleavage would proceed via the more stable organic radical intermediate. wikipedia.org

Table 2: Common Reducing Agents for Sulfones

Reagent System Typical Conditions Product Type
LiAlH₄ / TiCl₄ THF, -78°C to room temp Sulfide (B99878) (if applicable), then Alkane
Sodium Amalgam (Na/Hg) Methanol, reflux Alkane (Desulfonylation)
Aluminum Amalgam (Al/Hg) Aqueous THF Alkane (Desulfonylation)

Transformations Involving the Morpholine Nitrogen

The nitrogen atom in the morpholine ring of the molecule is a tertiary amine, making it a nucleophilic and basic center. e3s-conferences.org This allows for a range of reactions involving electrophiles.

The lone pair of electrons on the morpholine nitrogen can readily attack alkylating agents, such as alkyl halides, to form a quaternary ammonium (B1175870) salt. cdnsciencepub.com This process is known as quaternization. Studies on substituted morpholines have shown that the incoming alkyl group preferentially attacks from the axial position. cdnsciencepub.comcdnsciencepub.com The resulting quaternary salt would carry a positive charge on the nitrogen atom, significantly altering the physical and chemical properties of the molecule.

Table 3: Examples of Quaternization Reactions

Alkylating Agent Product Name
Methyl Iodide (CH₃I) 4-Methyl-4-[(5,5,5-trichloropentyl)sulfonyl]morpholin-4-ium iodide
Ethyl Bromide (CH₃CH₂Br) 4-Ethyl-4-[(5,5,5-trichloropentyl)sulfonyl]morpholin-4-ium bromide

The nucleophilic nitrogen of the morpholine ring can react with a variety of electrophiles other than alkyl halides. nih.govacs.org Although the nitrogen in a sulfonamide is significantly less nucleophilic than in a free amine due to the electron-withdrawing effect of the sulfonyl group, reactions are still possible under certain conditions. Potential reactions include:

Protonation: As a base, the nitrogen can be protonated by acids to form a morpholinium salt.

Reaction with other Electrophiles: Stronger electrophiles could potentially react at the nitrogen center, although the sulfonamide linkage deactivates it towards many common electrophilic reagents.

The reactivity of the morpholine nitrogen is a key feature, and its transformations are central to modifying the structure and properties of the parent compound. e3s-conferences.orgnih.gov

Reactivity of the Halogenated Alkyl Chain

The 5,5,5-trichloropentyl chain introduces another reactive site into the molecule. The terminal trichloromethyl (-CCl₃) group significantly influences the reactivity of the alkyl chain.

The C-Cl bonds in the -CCl₃ group are generally less susceptible to standard nucleophilic substitution (Sₙ2) reactions compared to a primary monochloroalkane due to steric hindrance and the electronic effects of having three chlorine atoms on the same carbon. acs.org However, under specific conditions, these bonds can undergo reactions:

Nucleophilic Substitution: Forcing conditions with powerful nucleophiles might lead to substitution, although this is often difficult.

Elimination Reactions: Under basic conditions, elimination of HCl could potentially occur from the alkyl chain, leading to the formation of an alkene. The presence of the electron-withdrawing sulfonyl group could influence the regioselectivity of such an elimination.

Radical Reactions: The C-Cl bonds can be cleaved homolytically under photolytic or radical-initiating conditions, leading to the formation of a dichloropentyl radical. This radical could then participate in various radical-mediated transformations.

Reductive Dehalogenation: The chlorine atoms can be removed using reducing agents, a common reaction for polyhalogenated compounds.

The strong electron-withdrawing nature of the trichloromethyl group also acidifies the protons on the adjacent carbon (C-4), making them more susceptible to deprotonation by a strong base. This could facilitate elimination reactions or the formation of a carbanion for further synthetic manipulations.

Regioselectivity and Stereoselectivity in Reactions

For reactions involving the morpholine ring, the nitrogen atom is the most nucleophilic site. However, the attached sulfonyl group significantly reduces its basicity and nucleophilicity. Reactions at the pentyl chain would likely exhibit regioselectivity based on the stability of the resulting intermediates. For instance, in an elimination reaction, the formation of a double bond between C-4 and C-5 would be favored due to the electron-withdrawing effect of the trichloromethyl group.

Given the achiral nature of this compound, reactions at non-chiral centers will not produce stereoisomers. If a reaction were to introduce a new chiral center, a racemic mixture would be expected unless a chiral catalyst or reagent is employed.

Reaction Kinetics and Thermodynamic Parameters

The kinetics of reactions involving this compound would be highly dependent on the specific reaction conditions, including temperature, solvent, and the nature of the reactants. For nucleophilic substitution at the C-5 position, a second-order rate law would be anticipated, with the rate dependent on the concentrations of both the substrate and the nucleophile.

Thermodynamic parameters, such as the enthalpy and entropy of activation, would provide insight into the energy profile of the reaction. Due to the aforementioned steric hindrance around the trichloromethyl group, a relatively high activation energy would be expected for nucleophilic substitution reactions.

Proposed Reaction Mechanisms and Intermediates

Mechanistic pathways for the reactions of this compound can be postulated based on established chemical principles.

The choice of catalysts and reagents is crucial in directing the outcome of a reaction. For nucleophilic substitution, a phase-transfer catalyst could be employed to facilitate the reaction between an aqueous nucleophile and the organic substrate. In the case of radical reactions, a radical initiator such as AIBN (azobisisobutyronitrile) would be necessary to initiate the reaction. Lewis acids could potentially coordinate to the sulfonyl oxygens, further enhancing the electrophilicity of the C-5 carbon.

A theoretical analysis of the transition states would be invaluable in understanding the reactivity of this molecule. For an SN2 reaction at the C-5 position, a pentavalent carbon transition state would be involved. The geometry of this transition state would be highly constrained due to the steric bulk of the three chlorine atoms and the incoming nucleophile. Computational modeling could provide estimates of the transition state energies and geometries, offering a deeper understanding of the reaction kinetics and selectivity.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
4-{[5,5-dichloro-5-(hydroxy)pentyl]sulfonyl}morpholine
4-{[5,5-dichloro-5-(alkoxy)pentyl]sulfonyl}morpholine
4-{[5,5-dichloro-5-(cyano)pentyl]sulfonyl}morpholine

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule.

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 4-[(5,5,5-trichloropentyl)sulfonyl]morpholine, a DFT calculation would predict bond lengths, bond angles, and dihedral angles. This process also yields the molecule's ground-state energy, a key indicator of its stability.

Once the geometry is optimized, theoretical spectroscopic data can be calculated. For this compound, this would involve predicting its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These theoretical values are crucial for interpreting experimental NMR spectra. Additionally, the calculation of vibrational frequencies would correspond to the peaks observed in an infrared (IR) spectrum, helping to identify the compound's functional groups.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are critical for predicting a molecule's reactivity. For this compound, an analysis of its HOMO and LUMO would indicate the most likely sites for nucleophilic and electrophilic attack, respectively. The HOMO-LUMO energy gap is also a key indicator of chemical reactivity and stability.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. For this compound, MD simulations would be used to explore its different possible shapes or conformations. These simulations can also incorporate solvent molecules to understand how the compound behaves in different chemical environments, providing insights into its solubility and intermolecular interactions.

In Silico Prediction of Chemical Reactivity and Reaction Pathways

Computational methods can be used to predict how this compound might react with other chemicals. By calculating the energy profiles of potential reaction pathways, researchers can determine the most likely mechanisms and products of a reaction. This in silico approach can guide experimental work and provide a deeper understanding of the compound's chemical behavior.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Analogues (focused on non-biological chemical activity)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their activity. While no specific QSAR studies on this compound and its non-biological chemical activities are available, such a study would involve synthesizing and testing a series of structurally similar molecules. The data would then be used to build a model that could predict the activity of new, untested analogues based on their structural features.

Exploration of Chemical Space and Derivative Synthesis

Rational Design of Sulfonyl Morpholine (B109124) Analogues

Rational drug design involves the strategic modification of a molecule's structure to improve its biological activity. nih.gov For analogues of 4-[(5,5,5-trichloropentyl)sulfonyl]morpholine, this approach focuses on three primary areas: the alkyl chain, the morpholine ring, and the sulfonyl linker.

The 5,5,5-trichloropentyl group is a key feature, contributing significantly to the molecule's lipophilicity and potential interactions with target proteins. Systematically altering this chain allows for the fine-tuning of these properties.

Chain Length: Modifying the number of carbon atoms in the alkyl chain directly impacts the molecule's size and lipophilicity. Shortening or lengthening the chain can affect how the molecule fits into a binding pocket and its solubility.

Branching: Introducing alkyl branches (e.g., methyl or ethyl groups) along the chain can increase steric hindrance, which may enhance selectivity for a specific target by preventing binding to off-targets. Branching also influences the molecule's conformation.

Halogenation Pattern: The trichloromethyl group is a strong electron-withdrawing group that can influence the electronic properties of the entire molecule. Exploring different halogenation patterns—such as replacing chlorine with fluorine or bromine, or altering the number and position of halogen atoms—can modulate the compound's metabolic stability and binding interactions.

Table 1: Hypothetical Variations of the Alkyl Chain

Modification Type Example Structure Potential Impact
Chain Length 4-[(4,4,4-trichlorobutyl)sulfonyl]morpholine Decreased lipophilicity, altered binding geometry
4-[(6,6,6-trichlorohexyl)sulfonyl]morpholine Increased lipophilicity, potential for new binding interactions
Branching 4-[(2-methyl-5,5,5-trichloropentyl)sulfonyl]morpholine Increased steric bulk, potential for improved selectivity
Halogenation 4-[(5,5,5-trifluoropentyl)sulfonyl]morpholine Altered electronic properties, potentially increased metabolic stability

The morpholine moiety is a common heterocyclic scaffold in medicinal chemistry, often used to improve aqueous solubility and pharmacokinetic properties. e3s-conferences.org Its structure can be modified to explore new interactions and physicochemical characteristics. researchgate.netenamine.netenamine.net

Substitution: Adding substituents to the carbon atoms of the morpholine ring can introduce new chiral centers and create additional points of interaction with a biological target. For example, methyl or hydroxyl groups could form new hydrogen bonds or van der Waals interactions.

Ring Size Analogues: Replacing the six-membered morpholine ring with five-membered (e.g., oxazolidine) or seven-membered (e.g., oxazepane) rings alters the geometry and flexibility of the head group. Bioisosteric replacement, such as substituting the oxygen atom with sulfur (thiomorpholine) or another nitrogen (piperazine), can significantly change properties like hydrogen bonding capacity and metabolic stability. enamine.net

Table 2: Potential Modifications of the Morpholine Ring

Modification Type Example Structure Potential Impact
Substitution 4-[(5,5,5-trichloropentyl)sulfonyl]-2-methylmorpholine Introduction of a chiral center, potential for new steric interactions
Ring Size 1-[(5,5,5-trichloropentyl)sulfonyl]oxazolidine Altered ring pucker and bond angles, affecting target fit
Bioisosteric Replacement 4-[(5,5,5-trichloropentyl)sulfonyl]thiomorpholine Increased lipophilicity, altered hydrogen bonding capability

The sulfonyl group acts as a rigid and stable linker between the alkyl chain and the morpholine ring. It is a strong hydrogen bond acceptor. Exploring alternative linkers can change the molecule's geometry, flexibility, and electronic profile. For instance, replacing the sulfonyl group (SO₂) with a sulfonamide (-SO₂-NH-), where the morpholine nitrogen is acylated, introduces a hydrogen bond donor and changes the vector of the substituents.

Combinatorial Chemistry Approaches for Library Generation

To explore the chemical space more broadly, combinatorial chemistry provides a powerful set of tools for rapidly synthesizing a large number of compounds. stanford.eduimperial.ac.uk This approach industrializes the process of chemical synthesis by using robotics and high-throughput methods. stanford.edu For the sulfonyl morpholine scaffold, a library could be generated using parallel synthesis or split-and-pool techniques. americanpeptidesociety.org

A common strategy involves a multi-step reaction sequence where diverse building blocks are introduced at different stages. nih.gov For example, a library of various sulfonyl chlorides could be reacted with a library of substituted morpholines in a grid format using automated parallel synthesis. Each well of a microtiter plate would contain a unique combination of reactants, leading to a discrete and spatially encoded library of final products. imperial.ac.uk This method allows for the efficient creation of thousands of derivatives, which can then be screened for activity. nih.govnih.gov

Table 3: Example of a Combinatorial Library Design | | Morpholine Analogues | Substituted Morpholine A | Substituted Morpholine B | | :--- | :--- | :--- | :--- | | Alkyl Sulfonyl Chlorides | | | | | Trichloropentyl Sulfonyl Chloride | Product A1 | Product B1 | | Trichlorobutyl Sulfonyl Chloride | Product A2 | Product B2 | | Trifluoropentyl Sulfonyl Chloride | Product A3 | Product B3 |

Structure-Reactivity Relationships in Derivative Series

The data generated from screening the rationally designed and combinatorial libraries allows for the development of Structure-Reactivity Relationships (SRR), often referred to as Structure-Activity Relationships (SAR) in a biological context. researchgate.netnih.gov SRR studies aim to correlate specific structural features of the synthesized analogues with their observed reactivity or activity. nih.govresearchgate.net

For the this compound series, researchers would analyze how variations in the alkyl chain, morpholine ring, and linker affect the outcome of interest. Key findings might include:

A quantitative relationship between alkyl chain length and lipophilicity, and how this, in turn, affects cell permeability or target binding.

The observation that specific substitutions on the morpholine ring, for example at the C-2 position, lead to a significant increase in activity, suggesting a crucial interaction in that region of the molecule.

A determination that replacing the sulfonyl linker with a more flexible alternative reduces activity, indicating that the rigidity of the sulfonyl group is essential for maintaining an optimal binding conformation.

These relationships provide a deeper understanding of the molecular requirements for activity and guide the next cycle of derivative design, leading to more potent and selective compounds.

Potential Applications in Material Science and Chemical Engineering

Utilization as Polymer Monomers or Modifiers (excluding biological polymers)

The morpholine (B109124) component of "4-[(5,5,5-trichloropentyl)sulfonyl]morpholine" suggests its potential use in polymer science. Morpholine derivatives have been successfully used as monomers for the synthesis of new ionizable polymers. For instance, N-ethyl morpholine methacrylate (EMM) and N-ethyl morpholine methacrylamide (EMA) have been prepared and polymerized through radical polymerization in solution to form their respective homopolymers. nih.gov Such polymers, containing the morpholine ring, can exhibit stimuli-responsive behavior, which is of interest for "smart" materials.

Additionally, the trichloropentyl group could serve as a reactive handle for polymer modification. Chloroalkyl compounds are recognized for their versatility in chemical synthesis, including the production of polymers. nbinno.com The chlorine atoms on the pentyl chain could potentially be substituted to allow the grafting of this molecule onto existing polymer backbones, thereby modifying the surface properties or bulk characteristics of the material. For example, bis-morpholine triazine quaternary ammonium (B1175870) salts have been utilized as dehydro-condensation agents in the synthesis of polymers. nih.gov

Applications in Corrosion Inhibition

A significant potential application for a morpholine-containing compound lies in corrosion inhibition. Morpholine and its derivatives are widely employed as corrosion inhibitors, particularly in steam boiler systems, to prevent the corrosion of metal pipelines and equipment by neutralizing acidic conditions. sanminglobe.comchemicalbook.comsilverfernchemical.comatamankimya.com The mechanism of action involves the adsorption of the morpholine molecules onto the metal surface, forming a protective film. researchgate.netmdpi.com

The presence of nitrogen and oxygen atoms in the morpholine ring is crucial for its corrosion-inhibiting properties. researchgate.net The sulfonyl group and the long alkyl chain in "this compound" could further enhance this property. Long-chain alkyl groups can improve the formation of a dense hydrophobic layer on the metal surface, providing a barrier against corrosive agents.

Several studies have demonstrated the high efficiency of morpholine derivatives in preventing corrosion. For example, certain morpholine salt volatile corrosion inhibitors (VCIs) have shown inhibition efficiencies greater than 85%. researchgate.netmdpi.com Molecular hybrids that include a morpholine core have also been synthesized and found to be effective corrosion inhibitors for stainless steel, with efficiencies reaching up to 86%. scispace.com

Below is a data table summarizing the corrosion inhibition efficiency of some morpholine derivatives on different metals.

Morpholine Derivative Metal Corrosive Medium Inhibition Efficiency (%)
MorpholineMild Steel2N Sulphuric AcidIncreases with concentration
Morpholine BenzoateSteel->85
Morpholine CarbonateSteel->85
Naphthoquinone-morpholine hybridAISI 316 Stainless SteelSimulated production water86

Role as Surfactants or Emulsifying Agents

The structure of "this compound," featuring a polar morpholine head group and a nonpolar trichloropentyl tail, suggests that it could function as a surfactant or emulsifying agent. Fatty acid derivatives of morpholine are well-known for their use as emulsifiers in the production of waxes and polishes. sanminglobe.comatamankimya.com Morpholine is also used as a chemical emulsifier for the protection of fruit. chemicalbook.com

The effectiveness of a surfactant is determined by its ability to lower surface tension and form micelles. Morpholine-based Gemini surfactants, which have two morpholine head groups and two hydrophobic tails, have been synthesized and studied for their surface-active properties. researchgate.net The long, chlorinated alkyl chain of "this compound" would likely contribute to its surface activity.

Precursors for Advanced Organic Materials

Morpholine is a versatile building block in organic synthesis. chemicalbook.com The synthesis of a wide array of morpholine derivatives has been documented, highlighting its utility as a starting material for more complex molecules. chemsociety.org.ngresearchgate.net The presence of the sulfonyl group and the trichloropentyl chain in "this compound" provides multiple reactive sites for further chemical transformations, making it a potential precursor for various advanced organic materials.

The chloroalkyl portion of the molecule is particularly significant in this context. Chloroalkyl compounds are valuable intermediates in the synthesis of fine chemicals due to the reactivity of the carbon-chlorine bond. nbinno.com This allows for the attachment of other functional groups, enabling the construction of larger and more complex molecular architectures.

Catalytic Applications or Ligand Design

Morpholine and its derivatives have been explored for their roles in catalysis. For instance, morpholine is used in the preparation of alumina catalysts. chemicalbook.com Furthermore, a palladium catalyst supported on functionalized nanoparticles has been developed for the synthesis of sulfonamides using morpholine as a reactant. nanomaterchem.com This indicates that the morpholine sulfonamide structure itself can be relevant in catalytic systems. The nitrogen and oxygen atoms in the morpholine ring can act as coordination sites for metal ions, suggesting that "this compound" could potentially be used as a ligand in the design of new catalysts.

Industrial Processes and Chemical Manufacturing (non-pharmaceutical, non-agrochemical)

The parent compound, morpholine, has a broad range of applications in various industrial processes. It is used in the manufacturing of paper, glass, soap, detergents, and dyes. chemicalbook.com A major use of morpholine is as an intermediate in the rubber industry for the production of vulcanization accelerators. chemicalbook.comatamankimya.com Its properties as a solvent for resins, dyes, and waxes also contribute to its industrial importance. sanminglobe.comsilverfernchemical.com

In the coatings and paints industry, morpholine serves as a solvent and stabilizer. silverfernchemical.com It is also utilized as a pH adjuster in the steam systems of nuclear power plants. chemicalbook.com Given these established uses of morpholine, it is plausible that "this compound" could find applications in similar areas, potentially offering modified properties due to its specific substitutions.

Advanced Methodologies and Future Directions in Research

Integration of Automation and High-Throughput Experimentation in Synthesis

Modern chemical synthesis is increasingly benefiting from automation and high-throughput experimentation (HTE) to accelerate the discovery and optimization of reaction pathways. mdpi.com For a novel compound like 4-[(5,5,5-trichloropentyl)sulfonyl]morpholine, whose synthesis would likely proceed via the reaction of 5,5,5-trichloropentanesulfonyl chloride with morpholine (B109124), these technologies offer a paradigm for rapid optimization.

Automated synthesis platforms can perform numerous reactions in parallel under varied conditions, systematically exploring parameters such as solvent, base, temperature, and stoichiometry. This approach drastically reduces the time and resources required to identify optimal conditions for maximizing yield and purity. mdpi.com For instance, a 96-well plate format could be employed to screen a matrix of conditions for the sulfonylation of morpholine.

Table 1: Hypothetical High-Throughput Screening Matrix for the Synthesis of this compound

WellSolventBaseTemperature (°C)Yield (%)
A1Dichloromethane (B109758) (DCM)Triethylamine (TEA)0Data Placeholder
A2Dichloromethane (DCM)Pyridine (B92270)0Data Placeholder
A3Dichloromethane (DCM)DIPEA0Data Placeholder
B1Acetonitrile (ACN)Triethylamine (TEA)25Data Placeholder
B2Acetonitrile (ACN)Pyridine25Data Placeholder
B3Acetonitrile (ACN)DIPEA25Data Placeholder
C1Tetrahydrofuran (THF)Triethylamine (TEA)50Data Placeholder
C2Tetrahydrofuran (THF)Pyridine50Data Placeholder
C3Tetrahydrofuran (THF)DIPEA50Data Placeholder

This interactive table illustrates a simplified experimental design for optimizing the synthesis of the target compound. Users can sort data to identify trends in reaction efficiency based on the varied parameters.

Following synthesis, automated purification systems (e.g., mass-directed HPLC) can isolate the product from each well, and high-throughput analytical techniques can rapidly determine yield and purity, providing a comprehensive dataset for optimizing the synthetic protocol.

Application of Machine Learning and AI in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of molecular properties and guiding the design of new compounds. csmres.co.uk For this compound, computational methods can provide valuable insights into its physicochemical and potential biological properties before it is even synthesized. protoqsar.comjstar-research.com

PropertyPredicted ValueConfidence ScoreMethodology
Aqueous Solubility (logS)-4.20.85Graph Neural Network
Lipophilicity (logP)3.50.91Random Forest
hERG Inhibition (pIC50)5.10.78Support Vector Machine
Cytochrome P450 3A4 InhibitionLikely Inhibitor0.82Deep Neural Network

This table presents a conceptual output from a machine learning model, predicting key pharmaceutical properties of the target compound. The confidence score reflects the model's certainty in its prediction.

Advanced In Situ Spectroscopic Techniques for Reaction Monitoring

Understanding reaction kinetics and mechanisms is fundamental to process development and scale-up. Advanced in situ (real-time) spectroscopic techniques, such as Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, allow chemists to monitor reactions as they occur, without the need for sampling. worktribe.commpg.de

For the synthesis of this compound, these techniques could provide invaluable data. For example, an in-line FTIR probe could track the disappearance of the characteristic vibrational band of the sulfonyl chloride (S-Cl) group and the simultaneous appearance of bands associated with the newly formed sulfonamide (S-N) bond. Real-time NMR spectroscopy, although more complex to implement, offers even greater detail, allowing for the quantification of reactants, intermediates, and products throughout the reaction. nih.govresearchgate.net This data enables precise determination of reaction endpoints, identification of transient intermediates, and the development of robust kinetic models.

Table 3: Application of In Situ Spectroscopic Techniques for Reaction Monitoring

TechniqueInformation GainedAdvantagesLimitations
FTIR/ATR SpectroscopyMonitoring of key functional group changes (e.g., S-Cl, N-H, S=O).Relatively simple to implement, fast data acquisition.Overlapping peaks can complicate analysis in complex mixtures.
Raman SpectroscopyComplementary to FTIR, sensitive to symmetric vibrations and bonds in non-polar environments.Can be used in aqueous media, less interference from water.Fluorescence from impurities can be an issue.
NMR SpectroscopyDetailed structural information, quantification of all species in solution. worktribe.comHighly specific and quantitative. nih.govLower sensitivity, more expensive equipment, longer acquisition times. worktribe.com

This table summarizes the potential applications of different real-time spectroscopic methods for monitoring the synthesis of the target compound, allowing for a comparative assessment of their utility.

Sustainable Synthesis and Green Chemistry Innovations

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Applying these principles to the synthesis of this compound and its precursors is a critical future direction. This involves using less hazardous reagents, replacing volatile organic solvents, and improving atom economy. rsc.org

Recent research has focused on developing sustainable methods for sulfonamide synthesis. nih.govuniba.it For example, deep eutectic solvents (DESs) have emerged as environmentally benign alternatives to traditional organic solvents. uniba.it A greener synthesis of the target compound could involve using a biodegradable DES like choline (B1196258) chloride/glycerol. Furthermore, alternative methods for generating the sulfonyl chloride precursor, such as the oxidative chlorination of the corresponding thiol using a safer chlorinating agent in an aqueous medium, could replace traditional routes that use hazardous reagents like thionyl chloride or chlorosulfonic acid. researchgate.net

Table 4: Comparison of Hypothetical Traditional vs. Green Synthetic Routes

ParameterTraditional RouteGreen Route
SolventDichloromethaneDeep Eutectic Solvent (e.g., ChCl/Glycerol) uniba.it
Chlorinating Agent (for precursor)Thionyl ChlorideSodium Dichloroisocyanurate researchgate.net
BaseTriethylaminePotassium Carbonate (recyclable)
WorkupOrganic extractionFiltration/Precipitation researchgate.net
E-Factor (estimated)HighLow

This table provides a comparative overview of a potential traditional synthesis versus a more sustainable, green chemistry-aligned approach, highlighting key differences in reagents and environmental impact.

Multicomponent Reactions and Cascade Processes for Enhanced Efficiency

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, and cascade reactions, which involve a series of intramolecular transformations, are powerful strategies for increasing synthetic efficiency. acs.org These approaches reduce the number of synthetic steps, minimize waste, and can rapidly generate molecular complexity from simple starting materials. acs.org

Designing an MCR for the synthesis of this compound is a challenging but worthy goal. A hypothetical three-component reaction could involve an amine (morpholine), a source of sulfur dioxide (e.g., sodium metabisulfite), and an electrophile (e.g., 5,5,5-trichloropentyl halide). researchgate.net Such a process would construct the sulfonamide in a single pot, offering significant advantages over traditional multi-step sequences. Similarly, cascade reactions, often triggered by a single event, can orchestrate complex bond formations in a highly controlled manner, a strategy that has been successfully applied in organosulfur chemistry. researchgate.netacs.org

Table 5: Conceptual Steps in a Hypothetical Multicomponent Synthesis

StepReactantsTransformationKey Advantage
1Morpholine, SO₂, 5,5,5-trichloropentyl bromideOne-pot formation of C-S and S-N bonds.High atom and step economy.
2(Intermediate from Step 1)In situ oxidation/rearrangement.Avoids isolation of intermediates.
3(Intermediate from Step 2)Final product formation.Rapid access to the target scaffold. researchgate.net

This table outlines the conceptual stages of a one-pot multicomponent reaction, illustrating how such a strategy could streamline the synthesis of the target sulfonamide.

Opportunities for Interdisciplinary Research in Organosulfur Chemistry

The unique structural features of this compound open doors to a wide range of interdisciplinary research opportunities. Organosulfur compounds are integral to fields as diverse as medicine, agriculture, and materials science. mdpi.combritannica.com

In medicinal chemistry, the sulfonamide group is a well-established pharmacophore found in numerous drugs, while the morpholine ring is often used to improve pharmacokinetic properties. uniba.it The trichloropentyl chain could impart specific lipophilicity or metabolic stability, and the terminal trichloromethyl group is a feature in some antimicrobial and antiparasitic agents. Therefore, a primary research direction would be to screen this compound for various biological activities.

In materials science, the compound could be explored as a functional monomer for polymerization or as an additive to modify the properties of existing polymers. In computational chemistry, it serves as an interesting subject for high-level theoretical studies to understand its conformational preferences, electronic structure, and reactivity.

Table 6: Potential Interdisciplinary Research Areas

FieldResearch FocusPotential Application
Medicinal ChemistryScreening for antibacterial, antifungal, and anticancer activity.Development of new therapeutic agents. nih.gov
Agrochemical ScienceEvaluation as a potential herbicide, fungicide, or insecticide.Crop protection agents.
Materials ScienceUse as a monomer or polymer additive.Creation of novel polymers with unique properties. mdpi.com
Computational ChemistryDFT calculations of structure, reactivity, and spectroscopic properties.Guiding synthetic efforts and predicting properties. jstar-research.com

This table highlights the diverse interdisciplinary research avenues that could be pursued, leveraging the unique chemical structure of this compound.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing 4-[(5,5,5-trichloropentyl)sulfonyl]morpholine and verifying its purity?

  • Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135 for structural elucidation) and high-performance liquid chromatography (HPLC) with UV detection (λ = 210–260 nm). For mass confirmation, employ high-resolution mass spectrometry (HRMS) in electrospray ionization (ESI) mode. Purity should be validated via differential scanning calorimetry (DSC) to assess melting point consistency and thermal stability .

Q. How can researchers synthesize the sulfonyl chloride intermediate for this compound?

  • Methodology : Start with 5,5,5-trichloropentane-1-thiol. Oxidize the thiol group to sulfonyl chloride using chlorine gas in acetic acid at 0–5°C for 4 hours. Monitor the reaction via thin-layer chromatography (TLC) with hexane/ethyl acetate (8:2). Purify the intermediate via recrystallization from dichloromethane/hexane .

Q. What storage conditions are optimal for this compound to ensure long-term stability?

  • Methodology : Store the compound in amber glass vials under inert gas (argon or nitrogen) at −20°C. Conduct accelerated stability studies under ICH guidelines (40°C/75% relative humidity for 6 months) to assess degradation pathways. Use HPLC to monitor hydrolytic or oxidative decomposition .

Advanced Research Questions

Q. How can stereochemical impurities in this compound be detected and resolved during synthesis?

  • Methodology : Employ chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and isocratic elution (hexane/isopropanol 85:15). For asymmetric synthesis, use enantioselective catalysts like BINOL-derived phosphoric acids to minimize racemization at the morpholine nitrogen .

Q. What strategies mitigate data contradictions in biological activity assays involving this compound?

  • Methodology : Standardize assay protocols (e.g., cell line selection, incubation time, and solvent controls). Cross-validate results using orthogonal methods:

  • Binding affinity : Surface plasmon resonance (SPR) with immobilized protein targets.
  • Functional activity : Luciferase reporter assays (e.g., AR-V7 splice variant inhibition studies ).
  • Structural insights : Molecular docking simulations to correlate activity with sulfonyl-morpholine interactions at catalytic sites .

Q. How can computational modeling optimize the compound’s pharmacokinetic properties while retaining efficacy?

  • Methodology : Perform density functional theory (DFT) calculations to predict metabolic hotspots (e.g., sulfonyl group hydrolysis). Use molecular dynamics (MD) simulations to assess blood-brain barrier penetration. Validate predictions with in vitro Caco-2 permeability assays and microsomal stability tests .

Q. What synthetic routes enable scalable production of fluorinated analogs for structure-activity relationship (SAR) studies?

  • Methodology : Replace the trichloropentyl group with fluorinated alkyl chains via nucleophilic substitution (e.g., KF in DMF at 80°C). Monitor fluorine incorporation via ¹⁹F NMR. Compare bioactivity using dose-response curves in target-specific assays (e.g., IC₅₀ determination in kinase inhibition ).

Q. How should researchers handle conflicting spectral data (e.g., NMR shifts) caused by rotameric equilibria in the morpholine ring?

  • Methodology : Use variable-temperature NMR (VT-NMR) to coalesce rotamer signals. For dynamic systems, apply DOSY experiments to distinguish between conformers. Validate assignments with X-ray crystallography if single crystals can be obtained .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(5,5,5-trichloropentyl)sulfonyl]morpholine
Reactant of Route 2
4-[(5,5,5-trichloropentyl)sulfonyl]morpholine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.